molecular formula C8H13ClN4 B13337664 2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine

2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine

Cat. No.: B13337664
M. Wt: 200.67 g/mol
InChI Key: UCFIYCGRHQHCCZ-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine ( 954230-30-9) is a high-purity chemical intermediate of significant interest in pharmaceutical and biomedical research . With the molecular formula C8H13ClN4 and a molecular weight of 200.67 g/mol, this compound features a pyrimidine core functionalized with both a chloro substituent and a [2-(dimethylamino)ethyl]amine side chain, making it a versatile building block for the synthesis of more complex molecules . Its predicted boiling point is 365.1±22.0 °C and it has a predicted density of 1.223±0.06 g/cm³ . Researchers value this compound for its role as a key precursor in drug discovery efforts, particularly in the development of potential anticancer and antiviral agents . Its structural motifs allow for further derivatization via nucleophilic substitution of the chloride, enabling the creation of diverse compound libraries for biological screening. The compound is offered with a purity of 95% and higher, ensuring reliability for sensitive research applications . Handle with appropriate precautions; this product is intended for Research Use Only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

N-(2-chloropyrimidin-4-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C8H13ClN4/c1-13(2)6-5-10-7-3-4-11-8(9)12-7/h3-4H,5-6H2,1-2H3,(H,10,11,12)

InChI Key

UCFIYCGRHQHCCZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC(=NC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination

a. Starting Material Preparation:

  • 2,4-Dichloropyrimidine serves as the key heterocyclic scaffold. Its reactivity at the 4-position allows for selective substitution with amines, while the 2-position remains available for further functionalization.

b. Formation of 4-Aminopyrimidine Derivatives:

  • Reactions involve refluxing 2,4-dichloropyrimidine with secondary amines such as dimethylamine or pyrrolidine in solvents like toluene or DMF with catalysts such as dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) and bases like Na₂CO₃ or NaOt-Bu (sodium tert-butoxide).
  • Example: Refluxing 2,4-dichloropyrimidine with dimethylamine in toluene yields N,N-dimethylamino substituted pyrimidines.

c. Coupling with Aromatic or Heteroaryl Halides:

  • Suzuki or Buchwald-Hartwig coupling reactions are employed to attach aromatic groups, such as phenyl or pyridinyl moieties, onto the pyrimidine core.
  • Conditions typically involve palladium catalysts (e.g., Pd(PPh₃)₂Cl₂), ligands (xantphos), bases (Na₂CO₃, NaOt-Bu), and solvents like toluene , DMF , or THF .

d. Final Functionalization:

  • The amino group at the 4-position is further reacted with chloroethylamine derivatives to introduce the N-[2-(dimethylamino)ethyl] side chain.
  • This is achieved via nucleophilic substitution or reductive amination, depending on the specific route.

Specific Synthetic Route for the Target Compound

Based on the literature, a representative synthesis involves:

Step Reaction Conditions Reagents Notes
1 Nucleophilic substitution Reflux in toluene 2,4-Dichloropyrimidine + dimethylamine Selectively replaces the 4-chloro with N,N-dimethylamino group
2 Coupling with aromatic halides Palladium-catalyzed cross-coupling Aromatic halide (e.g., phenyl, pyridinyl) + Pd catalyst + ligand Attaches aromatic moiety at the 2-position
3 Side-chain introduction Nucleophilic substitution Ethylene diamine derivative with dimethylamino group Introduces the N-[2-(dimethylamino)ethyl] side chain

Reaction Conditions and Solvent Choices

Reaction Step Typical Solvent Catalyst Base Temperature Yield/Notes
Nucleophilic substitution Toluene, DMF None Na₂CO₃, NaOt-Bu Reflux (~130°C) High yields (~70-80%)
Buchwald-Hartwig amination Toluene, DMF Pd(PPh₃)₂Cl₂, Xantphos NaOt-Bu Reflux (~100°C) Moderate to good yields (35-82%)
Aromatic coupling Toluene, THF Pd catalyst Na₂CO₃ 80-130°C Yields vary (27-82%)

Data Table Summarizing Preparation Methods

Step Reaction Type Key Reagents Solvent Catalyst Conditions Typical Yield References
1 Aromatic nucleophilic substitution 2,4-Dichloropyrimidine + Dimethylamine Toluene, DMF None Reflux 70-80% ,
2 Cross-coupling (Buchwald-Hartwig) Aromatic halide + Pyrimidine derivative Toluene, THF Pd(PPh₃)₂Cl₂, Xantphos 80-130°C 35-82% ,
3 Side-chain installation Ethylene diamine derivatives DMF None Reflux 50-70% ,

Research Findings and Optimization

  • Reaction Optimization: Studies have shown that employing xantphos as a ligand and NaOt-Bu as a base significantly improves yields in Buchwald-Hartwig amination steps.
  • Solvent Effects: Use of toluene and DMF provides a balance between reactivity and selectivity, with higher temperatures favoring substitution at the 4-position of pyrimidine.
  • Side Chain Variations: Modifying the amine component allows for tuning of the N-[2-(dimethylamino)ethyl] side chain, impacting biological activity and pharmacokinetics.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro group undergoes displacement reactions with nucleophiles, leveraging the electron-deficient nature of the pyrimidine ring. Key findings include:

Reaction TypeReagents/ConditionsProductsYield/NotesSource
AminationAlCl₃ in DME, 80°CSubstituted pyrimidines~62% yield (similar systems)
Organometallic substitutionOrganolithium reagents (e.g., MeLi)2-alkyl/aryl-pyrimidinesNot quantified
  • Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the chloride acts as a leaving group. Aluminum chloride (AlCl₃) enhances electrophilicity at the 2-position .

  • Regioselectivity : In Suzuki couplings, the 4-chloro position of 2,4-dichloropyrimidines is preferentially substituted, leaving the 2-chloro group intact . This suggests steric or electronic factors influence reactivity in polysubstituted systems.

Oxidation and Reduction Reactions

The dimethylaminoethyl side chain and pyrimidine ring participate in redox processes:

Reaction TypeReagents/ConditionsProductsNotesSource
Oxidation2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)Oxidized amine derivativesPotential N-oxide formation
ReductionH₂/Pd-C or NaBH₄Reduced pyrimidine analogsNot directly reported
  • Oxidation : The tertiary amine in the dimethylaminoethyl group is susceptible to oxidation, potentially forming N-oxides or iminium intermediates.

  • Reduction : While not explicitly documented for this compound, analogous chloropyrimidines undergo hydrogenolysis of the C–Cl bond under catalytic hydrogenation .

Coupling Reactions

The pyrimidine scaffold participates in cross-coupling reactions:

Reaction TypeReagents/ConditionsProductsYieldSource
Suzuki couplingPd catalyst, (3-nitrophenyl)boronic acidBiaryl pyrimidines46–75% (analogous systems)
  • Key Insight : Coupling occurs preferentially at the 4-position in dichloropyrimidines , but in this compound, the 4-position is blocked by the dimethylaminoethyl group. Thus, the 2-chloro site becomes the primary target for such reactions.

Amine Functionalization

The dimethylaminoethyl side chain enables further derivatization:

Reaction TypeReagents/ConditionsProductsNotesSource
AlkylationHaloalkanes, baseQuaternary ammonium saltsPotential for enhanced solubility
AcylationAcid chloridesAmidesNot directly reported
  • Biological Relevance : The dimethylaminoethyl group may facilitate interactions with biological targets (e.g., serotonin receptors) via protonation at physiological pH.

Mechanistic and Kinetic Considerations

  • Kinetics : SNAr reactions at the 2-position are accelerated by electron-withdrawing substituents on the pyrimidine ring .

  • Steric Effects : The dimethylaminoethyl group at the 4-position may hinder nucleophilic attack at adjacent positions, directing reactivity to the 2-chloro site .

Mechanism of Action

The mechanism of action of N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. For instance, the compound’s pyrimidine ring can interact with serotonin receptor sites, enhancing binding affinity due to the electron-deficient nature of the pyrimidine ring . This interaction is crucial for its potential biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares structural features, molecular weights, and key properties of 2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine and related compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
2-Chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine Cl (2), -(CH2)2N(CH3)2 (4) ~214.7 Enhanced solubility; kinase inhibitor intermediate
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Cl (5), methyl (6), phenethyl (4), pyridinyl (2) ~354.9 Higher lipophilicity; MAP enzyme inhibition
2-Chloro-N-(2,4-dichlorobenzyl)pyrido[2,3-d]pyrimidin-4-amine Cl (2), dichlorobenzyl (4), fused pyrido ring ~338.2 Increased π-π stacking; anticancer activity
2-Chloro-N-ethylpyrimidin-4-amine Cl (2), ethyl (4) ~157.6 Reduced solubility; simpler synthesis
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine Cl (6), -(N(CH3)2) (4) ~171.6 Compact structure; lower steric hindrance

Key Observations:

  • Solubility: The dimethylaminoethyl group in the target compound improves aqueous solubility compared to ethyl or methyl substituents (e.g., 2-chloro-N-ethylpyrimidin-4-amine) due to its polar tertiary amine .
  • Lipophilicity: Phenethyl and benzyl substituents (e.g., and ) increase logP values, enhancing membrane permeability but reducing solubility .

Physicochemical and Pharmacokinetic Properties

  • pKa and Basicity: The dimethylaminoethyl group (pKa ~8–9) provides moderate basicity, facilitating protonation in physiological conditions, unlike neutral substituents like methyl or ethyl .
  • Synthetic Routes: Many analogs are synthesized via nucleophilic substitution of 2,4-dichloropyrimidine derivatives with amines, as demonstrated in and .

Biological Activity

2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound 2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine features a pyrimidine ring substituted with a chlorine atom and a dimethylaminoethyl group. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. It is known to act as an inhibitor in various biochemical pathways, potentially affecting enzyme activity and receptor interactions. The exact mechanisms can vary depending on the specific application and biological context.

Biological Activities

  • Anticancer Activity :
    • Recent studies have indicated that pyrimidine derivatives, including 2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting human vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
    • In vitro evaluations have demonstrated that related compounds can induce apoptosis in cancer cells, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects :
    • Pyrimidines are also recognized for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes, reducing the production of pro-inflammatory cytokines . This suggests a potential therapeutic role in treating inflammatory diseases.
  • Antimicrobial Activity :
    • Some studies have reported antimicrobial properties associated with pyrimidine derivatives. The ability to inhibit bacterial growth indicates a broader spectrum of biological activity that could be explored for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine is essential for optimizing its biological activity. Modifications to the pyrimidine core and substituents can significantly impact its efficacy:

ModificationEffect on Activity
Chlorine substitution at C2Enhances enzyme inhibition
Dimethylamino group at C4Increases potency against cancer cells
Variations in alkyl chain lengthAffects selectivity and toxicity

Case Studies

  • Leishmania Inhibition : A study highlighted that related thienopyrimidine compounds exhibited modest activity against Leishmania donovani, showcasing selectivity for Leishmania NMT over human NMTs . This indicates potential applications in treating parasitic infections.
  • Cancer Cell Lines : Another investigation assessed the cytotoxicity of similar compounds against various human cancer cell lines (e.g., A549, MCF7). The results demonstrated significant inhibitory effects, reinforcing the anticancer potential of these derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, a microwave-assisted reaction using 2,4-dichloropyrimidine and 2-(dimethylamino)ethylamine in 1,4-dioxane under argon, with N,N-diisopropylethylamine (DIEA) as a base. Reaction conditions (80°C for 3 hours) and purification via flash chromatography (silica gel) yield ~64% purity. Adjusting stoichiometry or using alternative bases (e.g., K₂CO₃) may improve yield .

Q. How is the molecular conformation of this compound characterized?

  • Methodological Answer : X-ray crystallography is the gold standard. For pyrimidine derivatives, intermolecular hydrogen bonds (N–H···N and N–H···Cl) and π-π stacking are critical for stability. Crystallographic data (e.g., bond angles, torsion angles) are analyzed using software like SHELX or OLEX2, with hydrogen-bonding patterns validated via graph-set analysis .

Q. What analytical techniques are used to confirm purity and identity?

  • Methodological Answer : High-resolution LC-MS (to confirm molecular weight and fragmentation patterns), ¹H/¹³C NMR (to verify substituent positions and amine proton environments), and elemental analysis (to validate stoichiometry). Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts in the synthesis of this compound?

  • Methodological Answer : Kinetic studies using in situ IR or NMR spectroscopy identify intermediates (e.g., unsubstituted pyrimidine). Solvent screening (DMF vs. dioxane) and temperature gradients (60–100°C) reduce dimerization. Catalytic additives (e.g., KI) accelerate substitution rates, minimizing side reactions like hydrolysis .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to kinase domains (e.g., EGFR or CDK2). Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. MD simulations (AMBER) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How do structural modifications (e.g., replacing chloro with methylsulfanyl) alter bioactivity?

  • Methodological Answer : Comparative SAR studies involve synthesizing analogs (e.g., 2-methylsulfanyl-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine) and testing against cancer cell lines (MTT assays). LogP values (via shake-flask method) and membrane permeability (Caco-2 models) correlate substituent hydrophobicity with cytotoxicity .

Q. How to resolve contradictions in reported biological activity across structural analogs?

  • Methodological Answer : Meta-analysis of IC₅₀ data (e.g., NIH PubChem BioAssay) identifies outliers. Replicate assays under standardized conditions (fixed cell lines, serum-free media) control variability. Confocal microscopy visualizes subcellular localization discrepancies (e.g., nuclear vs. cytoplasmic targeting) .

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